molecular formula C13H18N2O3 B8509774 4-Dipropylcarbamoyl-pyridine-2-carboxylic acid

4-Dipropylcarbamoyl-pyridine-2-carboxylic acid

Cat. No. B8509774
M. Wt: 250.29 g/mol
InChI Key: WTOCWKSBTQBOSD-UHFFFAOYSA-N
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Patent
US07585885B2

Procedure details

Heat a mixture of 2-chloro-N,N-dipropylisonicotinamide (0.91 g, 3.8 mmol), palladium (II) acetate (13.2 mg), triethylamine (1.0 mL, 7.1 mmol), 1,1′-bis(3,5-dimethylphenylphosphino)ferrocene (161 mg, 0.64 mmol), DMF (35 mL) and water (5 mL) at 110° C. under an atmosphere of carbon monoxide (200 psi) overnight. Filter the reaction, concentrate and purify (silica gel chromatography, eluting with 0:100 to 10:90 methanol:chloroform) to give the title compound (486 mg, 51%).
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
13.2 mg
Type
catalyst
Reaction Step One
Name
1,1′-bis(3,5-dimethylphenylphosphino)ferrocene
Quantity
161 mg
Type
catalyst
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][N:16]=1)[C:5]([N:7]([CH2:11][CH2:12][CH3:13])[CH2:8][CH2:9][CH3:10])=[O:6].C(N(CC)CC)C.CN([CH:27]=[O:28])C.[OH2:29]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=C(P[C-]2C=CC=C2)C=C(C)C=1.[C-]1(PC2C=C(C)C=C(C)C=2)C=CC=C1.[Fe+2]>[CH2:8]([N:7]([CH2:11][CH2:12][CH3:13])[C:5]([C:4]1[CH:14]=[CH:15][N:16]=[C:2]([C:27]([OH:28])=[O:29])[CH:3]=1)=[O:6])[CH2:9][CH3:10] |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
ClC=1C=C(C(=O)N(CCC)CCC)C=CN1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
13.2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
1,1′-bis(3,5-dimethylphenylphosphino)ferrocene
Quantity
161 mg
Type
catalyst
Smiles
CC=1C=C(C=C(C1)C)P[C-]1C=CC=C1.[C-]1(C=CC=C1)PC1=CC(=CC(=C1)C)C.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 0:100 to 10:90 methanol:chloroform)

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C(=O)C1=CC(=NC=C1)C(=O)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 486 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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